molecular formula C16H23NO4 B2969308 Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate CAS No. 2328094-54-6

Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate

Cat. No.: B2969308
CAS No.: 2328094-54-6
M. Wt: 293.363
InChI Key: AGOMWCXZBBDPDH-UHFFFAOYSA-N
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Description

“Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate” is likely a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3, where R1 is an organic residue, and R2 and R3 are organic or hydrogen residues .

Scientific Research Applications

Metabolism Studies

One significant area of research involves the metabolism of carbamate compounds in biological systems. Douch and Smith (1971) investigated the metabolism of m-tert.-butylphenyl N-methylcarbamate in mice and insects, revealing both the tert.-butyl and N-methyl groups undergo hydroxylation. This study provides insights into the biotransformation of carbamate pesticides, highlighting species variation in metabolism which suggests different enzymes catalyze N-demethylation and tert.-butyl group oxidation (Douch & Smith, 1971).

Synthetic Chemistry

In synthetic chemistry, carbamates serve as intermediates for various reactions. Ortiz, Guijarro, and Yus (1999) described the synthesis of α-aminated methyllithium via DTBB-catalyzed lithiation of a N-(chloromethyl) carbamate, showcasing carbamates' utility in functionalizing molecules for further chemical transformations (Ortiz, Guijarro, & Yus, 1999).

Environmental Degradation

Suzuki, Yaguchi, Ohnishi, and Suga (1995) identified degradation products of terbutol, a carbamate herbicide, in environmental water from golf courses. Their findings on the degradation pathways, including N-demethylation and oxidation, underscore the environmental persistence and transformation of carbamate compounds (Suzuki et al., 1995).

Comparative Toxicology

Nakagawa, Yaguchi, and Suzuki (1994) explored the cytotoxicity of butylated hydroxytoluene (BHT) and its methylcarbamate derivative, Terbucarb, on isolated rat hepatocytes. This comparative study highlights the toxicological profiles of carbamate derivatives, important for understanding their safety and environmental impact (Nakagawa, Yaguchi, & Suzuki, 1994).

Organic Synthesis Applications

Guinchard, Vallée, and Denis (2005) introduced tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents in organic synthesis. Their work demonstrates the versatility of carbamates in synthetic applications, offering new pathways for the synthesis of complex molecules (Guinchard, Vallée, & Denis, 2005).

Mechanism of Action

Properties

IUPAC Name

tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12-10-13(11-18)6-7-14(12)20-9-5-8-17-15(19)21-16(2,3)4/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOMWCXZBBDPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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